(R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride (R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1391423-76-9
VCID: VC6134308
InChI: InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-7(8)4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1
SMILES: CC(C1=CC(=NC=C1)Br)N.Cl.Cl
Molecular Formula: C7H11BrCl2N2
Molecular Weight: 273.98

(R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride

CAS No.: 1391423-76-9

Cat. No.: VC6134308

Molecular Formula: C7H11BrCl2N2

Molecular Weight: 273.98

* For research use only. Not for human or veterinary use.

(R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride - 1391423-76-9

Specification

CAS No. 1391423-76-9
Molecular Formula C7H11BrCl2N2
Molecular Weight 273.98
IUPAC Name (1R)-1-(2-bromopyridin-4-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-7(8)4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1
Standard InChI Key UFFPOOKKWWDFDY-ZJIMSODOSA-N
SMILES CC(C1=CC(=NC=C1)Br)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyridine ring substituted with a bromine atom at the 2-position and an ethanamine group at the 4-position. The (R)-enantiomer configuration is stabilized by dihydrochloride salt formation, enhancing its solubility and stability. The molecular formula is C₇H₁₁BrCl₂N₂, with a molecular weight of 273.99 g/mol .

Stereochemical Considerations

The chiral center at the ethanamine group dictates its enantiomeric purity, which is critical for biological activity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (R)-configuration, ensuring optimal spatial orientation for target binding .

Physicochemical Characteristics

PropertyValue
SolubilitySoluble in DMSO, water (limited)
Melting PointNot reported
Storage Conditions2–8°C under inert gas
StabilityStable for 6 months at -80°C

The compound’s solubility in dimethyl sulfoxide (DMSO) facilitates its use in biological assays, while its hygroscopic nature necessitates anhydrous storage .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step process:

  • Bromination: 4-Aminopyridine undergoes electrophilic substitution using bromine in acetic acid to yield 2-bromo-4-aminopyridine.

  • Chiral Resolution: The racemic amine is resolved using chiral auxiliaries or enzymatic methods to isolate the (R)-enantiomer.

  • Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, improving crystallinity .

Optimization Strategies

Recent advancements employ continuous flow reactors to enhance yield (up to 85%) and reduce byproducts. Catalysts like palladium complexes facilitate coupling reactions, while sodium hydride (NaH) aids in deprotonation steps .

Scalability and Industrial Production

ParameterIndustrial Standard
Purity≥97% (HPLC)
Batch Size100 g – 1 kg
Cost€180–360 per 100 mg

Large-scale synthesis requires rigorous purification via column chromatography and recrystallization to meet pharmaceutical-grade standards .

Biological Activity and Mechanism

Target Engagement

The compound modulates G protein-coupled receptors (GPCRs) and kinase enzymes, with preferential affinity for:

  • Dopamine D2 receptors: IC₅₀ = 120 nM (in vitro).

  • Cytochrome P450 3A4: Ki = 240 nM, indicating potential drug-drug interactions .

Structure-Activity Relationships (SAR)

  • Bromine Atom: Enhances hydrophobic interactions with binding pockets.

  • Ethanamine Group: Forms hydrogen bonds with aspartate residues in targets.

Pharmacological Effects

In rodent models, the compound exhibits:

  • Anxiolytic Activity: 40% reduction in elevated plus-maze anxiety indices at 10 mg/kg.

  • Neuroprotective Effects: 30% decrease in glutamate-induced neuronal apoptosis .

Applications in Drug Discovery

Lead Optimization

The compound’s scaffold is utilized to develop:

  • Antipsychotics: Derivatives show 5-fold higher D2 receptor selectivity than risperidone.

  • Anticancer Agents: Inhibits PI3Kδ with IC₅₀ = 15 nM, surpassing idelalisib’s potency .

Case Study: Parkinson’s Disease Therapy

A 2024 study incorporated the compound into a dopamine agonist prodrug, achieving:

  • Bioavailability: 65% (oral administration).

  • Blood-Brain Barrier Penetration: 8:1 plasma-to-brain ratio.

ParameterResult
Half-life (t₁/₂)12 hours
EC₅₀ (D2 receptor)90 nM

This prodrug is now in Phase I clinical trials .

Comparison with Structural Analogs

(R)-1-(6-Bromopyridin-2-yl)ethanamine Dihydrochloride

The 6-bromo isomer (CAS 2829279-70-9) differs in bromine positioning, resulting in:

  • Reduced GPCR Affinity: D2 receptor IC₅₀ = 450 nM.

  • Enhanced Metabolic Stability: 20% lower clearance in hepatocytes .

2-Bromo-4-(tert-butyl)pyridine

The tert-butyl variant (CAS 50488-34-1) lacks the ethanamine group, limiting its utility in receptor targeting but improving lipid solubility (LogP = 2.8) .

PrecautionRecommendation
Personal Protective EquipmentGloves, lab coat, goggles
Spill ManagementAbsorb with inert material, dispose as hazardous waste

Future Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) could enhance brain uptake, with preliminary data showing 50% higher accumulation in murine models .

Catalytic Applications

The compound’s palladium complexes show promise in Suzuki-Miyaura couplings, achieving turnover numbers (TON) > 10,000 .

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